3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione
Description
This compound belongs to a class of cyclobutene-dione derivatives functionalized with trifluoromethylphenyl and cinchona alkaloid moieties. Its structure features:
- Core: 3-cyclobutene-1,2-dione, a strained four-membered ring system with electron-deficient double bonds.
- Substituents: A 3,5-bis(trifluoromethyl)phenylmethylamino group, enhancing lipophilicity and metabolic stability.
- Molecular Formula: C₃₂H₂₈F₆N₄O₃ (MW ≈ 630.58 g/mol).
The compound is hypothesized to function in asymmetric catalysis or medicinal chemistry due to its chiral centers and electron-deficient core.
Properties
Molecular Formula |
C32H28F6N4O2 |
|---|---|
Molecular Weight |
614.6 g/mol |
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C32H28F6N4O2/c1-2-18-16-42-10-8-19(18)13-25(42)26(23-7-9-39-24-6-4-3-5-22(23)24)41-28-27(29(43)30(28)44)40-15-17-11-20(31(33,34)35)14-21(12-17)32(36,37)38/h2-7,9,11-12,14,18-19,25-26,40-41H,1,8,10,13,15-16H2/t18-,19-,25+,26+/m0/s1 |
InChI Key |
YURQYVLOLVWXOA-CTOUCQIYSA-N |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione typically involves multiple steps. One common method starts with the preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent from the corresponding bromide precursor . This Grignard reagent is then reacted with a suitable electrophile to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The exact methods can vary depending on the scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted cyclobutene compounds.
Scientific Research Applications
3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can stabilize transition states and facilitate chemical reactions . The cinchonan-9-ylamino group may interact with biological molecules, influencing pathways and mechanisms at the molecular level .
Comparison with Similar Compounds
Structural Variations
Key analogs differ in substituents and stereochemistry (Table 1):
Key Observations :
- Stereochemistry : The (9R) vs. (8α,9S) configurations in cinchona derivatives significantly impact enantioselectivity in catalysis .
- Linkage Type: Methylamino (CH₂NH) vs. amino (NH) groups alter steric hindrance and hydrogen-bonding capacity.
- Cinchona Modifications : Methoxy or 10,11-dihydro groups influence electronic properties and substrate binding .
Physicochemical and Functional Properties
- Lipophilicity: Trifluoromethyl groups increase logP values, enhancing membrane permeability. The target compound’s methylamino group may slightly reduce solubility compared to amino-linked analogs .
- Catalytic Activity: Cinchona-containing analogs (e.g., CAS 1256245-84-7 and 1256245-79-0) are used in asymmetric organocatalysis, while non-cinchona analogs (e.g., CAS 1263205-97-5) may lack stereochemical control .
- Stability : The 10,11-dihydro modification (Y24681.MC ) improves oxidative stability but reduces π-π interactions .
Biological Activity
The compound 3-[[[3,5-bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione is a novel chemical entity with potential therapeutic applications. Its unique structure, featuring a trifluoromethyl group and a cinchonan moiety, suggests interesting biological properties that merit investigation. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C33H30F6N4O3
- Molecular Weight : 644.6 g/mol
- CAS Number : 1210360-60-3
The compound's structure is characterized by the presence of a cyclobutene dione core, which is known for its reactivity and potential biological activity. The trifluoromethyl group enhances lipophilicity and can influence biological interactions.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl-substituted phenyl groups exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethyl phenyl have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values for these compounds can be as low as 2 µg/mL, demonstrating potent antibacterial activity.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Trifluoromethyl derivative 1 | 2 | MRSA |
| Trifluoromethyl derivative 2 | 1 | Staphylococcus epidermidis |
| Trifluoromethyl derivative 3 | 1 | Bacillus subtilis |
Cytotoxicity Studies
In vitro studies assessing the cytotoxicity of similar compounds revealed varying levels of toxicity to human cell lines (e.g., HEK-293). For example, one study noted that certain derivatives exhibited IC50 values ranging from 7 to 9 µg/mL, suggesting moderate toxicity . The least toxic compounds were selected for further evaluation based on their viability profiles at different concentrations.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 9.15 | HEK-293 |
| Compound B | 8.00 | HEK-293 |
| Compound C | 7.00 | HEK-293 |
The exact mechanism of action for the biological activity of This compound remains under investigation. However, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways due to its structural features .
Case Studies
Several studies have explored similar compounds with trifluoromethyl substitutions:
- Study on Antimicrobial Efficacy : A study published in Nature evaluated a series of trifluoromethyl-substituted pyrazole derivatives for their antimicrobial properties and found that certain modifications significantly enhanced their potency against Gram-positive bacteria .
- Cytotoxicity Assessment : Another study highlighted the cytotoxic effects of various substituted phenyl compounds on human cell lines, emphasizing the need for careful evaluation of toxicity alongside efficacy in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
